molecular formula C12H19N3O B3345190 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline CAS No. 1021428-48-7

2-Methoxy-5-(4-methylpiperazin-1-yl)aniline

Cat. No.: B3345190
CAS No.: 1021428-48-7
M. Wt: 221.3 g/mol
InChI Key: SYEDMDVIKBUJET-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C12H19N3O. It is a derivative of aniline, featuring a methoxy group at the second position and a methylpiperazinyl group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 2-methoxyaniline with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-Methoxy-5-(4-methylpiperazin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylpiperazinyl groups play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(4-methylpiperazin-1-yl)methyl]aniline
  • 2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonyl]aniline
  • 2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

Uniqueness

Compared to similar compounds, 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methoxy-5-(4-methylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-12(16-2)11(13)9-10/h3-4,9H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEDMDVIKBUJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1-methyl-4-[4-(methyloxy)-3-nitrophenyl]piperazine (0.25 g, 1.0 mmol) in absolute ethanol (100 mL) was hydrogenated with 10% Pd/C at 50 psi overnight. The catalyst was removed by vacuum filtration through a celite pad, rinsed with methanol, filtrate was concentrated under reduced pressure, and the crude aniline was purified by chromatography on SiO2 (dichloromethane to 10% methanol/dichloromethane with 0.1% NH4OH) to afford 2-(methyloxy)-5-(4-methyl-1-piperazinyl)aniline (0.19 g, 85%) as a tan solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.35 (s, 3 H) 2.55-2.64 (m, 4 H) 3.06-3.13 (m, 4 H) 3.78 (s, 3 H) 6.29 (dd, J=8.61, 2.75 Hz, 1 H) 6.38 (d, J=2.75 Hz, 1 H) 6.69 (d, J=8.61 Hz, 1 H). ESIMS (M+H)+=222.
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0.25 g
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100 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 1-(4-methoxy-3-nitro-phenyl)-4-methyl-piperazine (1.0 g, 4.0 mmol) in MeOH (100 mL) in the presence of Pd/C 10% (150 mg) was hydrogenated at 35 psi for 2 h. The mixture was filtered over a pad of celite and the solution was concentrated to afford 0.8 g (90% yield) of the title compound.
Quantity
1 g
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100 mL
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solvent
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150 mg
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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